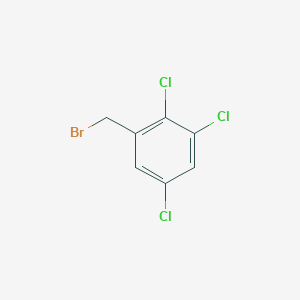

1-(Bromomethyl)-2,3,5-trichlorobenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds typically involves halogenation reactions, where a hydrogen atom in a molecule is replaced by a halogen. For example, bromomethylation is a common method used to introduce a bromomethyl group into a molecule .Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

Halogenated hydrocarbons participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions, where the halogen atom is replaced by a nucleophile .Physical And Chemical Properties Analysis

Physical and chemical properties such as molecular weight, solubility, melting point, boiling point, and reactivity with other chemicals can be determined through various experimental methods .Applications De Recherche Scientifique

Synthesis of Block Copolymers

“1-(Bromomethyl)-2,3,5-trichlorobenzene” can be used in the synthesis of block copolymers. For instance, it can be used to obtain 4-bromomethyl benzoyl chloride, which is then used to synthesize terminally brominated poly (methyl methacrylate) (PMMA-Br). This compound is then used as a RAFT-macro agent in the reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene to obtain block copolymers .

Alkylating Agent in Peptide Synthesis

This compound can also be used as an alkylating agent in peptide synthesis. Alkylating agents are commonly used in organic chemistry to transfer alkyl groups from one molecule to another.

3. Reagent in the Synthesis of Amides “1-(Bromomethyl)-2,3,5-trichlorobenzene” can be used as a reagent in the synthesis of amides. Amides are a type of organic compound that have a wide range of applications, including in the production of polymers, pharmaceuticals, and in organic synthesis.

4. Catalyst for the Synthesis of Polymers This compound can also be used as a catalyst for the synthesis of polymers. Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process.

Synthesis of Cyclopropanes

“1-(Bromomethyl)-2,3,5-trichlorobenzene” can be used in the synthesis of cyclopropanes. Cyclopropanes are a type of organic compound that consist of a three-membered ring of carbon atoms.

Synthesis of Heterocycles

This compound can be used in the synthesis of heterocycles. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of its rings.

Mécanisme D'action

Target of Action

It is known that brominated compounds often target benzylic positions in organic molecules . These positions are particularly reactive due to the resonance stabilization of the resulting intermediates .

Mode of Action

The mode of action of 1-(Bromomethyl)-2,3,5-trichlorobenzene involves interactions with its targets, leading to changes in their structure and function. The compound can participate in reactions such as free radical bromination and nucleophilic substitution . In these reactions, the bromomethyl group acts as an electrophile, reacting with nucleophiles present in the target molecule .

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including those involving organoboron reagents in suzuki–miyaura coupling . This process involves the formation of carbon-carbon bonds, which is a fundamental reaction in organic chemistry and biochemistry .

Result of Action

The compound’s reactivity suggests that it could potentially modify the structure of target molecules, leading to changes in their function .

Action Environment

The action, efficacy, and stability of 1-(Bromomethyl)-2,3,5-trichlorobenzene can be influenced by various environmental factors. For instance, the rate of reactions involving brominated compounds can be affected by factors such as temperature, solvent, and the presence of catalysts .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(bromomethyl)-2,3,5-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFQCETYZRPQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599361 | |

| Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-2,3,5-trichlorobenzene | |

CAS RN |

130800-83-8 | |

| Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130800-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-2,3,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)

![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)